Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Description
1.1. Chemical Identity and Nomenclature
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring substituted at the 2-position with an amino group, at the 3-position with a carboxylate ester (specifically isopropyl ester), and at the 4-position with a 3,4-dichlorophenyl group. The compound is identified by the following chemical attributes:
This compound is part of a broader group of heterocyclic building blocks frequently used in research and development, especially in the synthesis of novel pharmaceutical candidates.
1.2. Historical Development in Heterocyclic Chemistry
The thiophene ring system, which forms the core of this compound, has a rich history in heterocyclic chemistry. Thiophene itself was first identified in the late nineteenth century and has since become a privileged scaffold in medicinal chemistry due to its aromaticity and chemical versatility.
The synthesis of 2-aminothiophene derivatives, such as this compound, has been extensively developed through the Gewald reaction, a multicomponent reaction that enables the construction of substituted thiophenes from simple precursors. This reaction, first described in the 1960s, involves the condensation of a carbonyl compound with an active methylene and elemental sulfur, often followed by further functionalization to introduce diverse substituents. Over the decades, modifications to the Gewald reaction and related synthetic strategies have expanded the range of accessible thiophene derivatives, facilitating the exploration of their biological and material science applications.
1.3. Role in Thiophene-Based Drug Discovery
Thiophene derivatives, including those structurally related to this compound, have played a significant role in drug discovery. The thiophene ring is a privileged pharmacophore, found in a wide array of clinically approved drugs with activities ranging from anti-inflammatory to antimicrobial, anticancer, and central nervous system effects. The presence of amino, carboxylate, and aromatic substituents on the thiophene core, as seen in this compound, is known to modulate biological activity and pharmacokinetic properties, making these structures attractive for medicinal chemistry programs.
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-9(6-20-13(12)17)8-3-4-10(15)11(16)5-8/h3-7H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGUZTBIKPOYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Mechanistic Pathway
The synthesis begins with 3,4-dichlorophenylacetone as the ketone precursor, ethyl cyanoacetate as the α-cyanoester, and sulfur in the presence of a base such as morpholine. The reaction proceeds via the following steps:
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Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate through base-catalyzed condensation of the ketone and cyanoester.
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Sulfur Incorporation : Cyclization with elemental sulfur to form the thiophene ring, yielding 2-cyano-4-(3,4-dichlorophenyl)thiophene-3-carboxylate.
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Amination : Hydrolysis of the nitrile group to an amine using aqueous ammonia or ammonium acetate.
Key Reaction Parameters :
Esterification to Isopropyl Derivative
The ethyl ester intermediate undergoes transesterification with isopropyl alcohol using a catalytic acid (e.g., sulfuric acid):
Optimization Insights :
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Excess isopropyl alcohol (3–5 equivalents) improves conversion.
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Reflux conditions (80–90°C) for 4–6 hours achieve >90% esterification.
Michael Addition-Cyclization Approach
An alternative route involves Michael addition followed by intramolecular cyclization, adapted from methodologies for analogous thiophenes.
Synthesis of α-Bromochalcone Intermediate
3,4-Dichlorobenzaldehyde reacts with acetophenone in the presence of hydrobromic acid to form α-bromochalcone:
Conditions :
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Solvent: Acetic acid.
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Temperature: 25°C for 24 hours.
Thiophene Ring Formation
Cyanothioacetamide undergoes Michael addition to α-bromochalcone, followed by cyclization:
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Parameter | Gewald Reaction | Michael Addition-Cyclization |
|---|---|---|
| Reaction Time | 12–18 hours | 24–36 hours |
| Overall Yield | 45–65% | 50–70% |
| Scalability | High (batch reactors) | Moderate (sensitive intermediates) |
| Byproducts | Sulfur residues | Brominated side products |
| Purification | Recrystallization | Column chromatography |
The Gewald method offers industrial scalability but requires stringent sulfur removal, while the Michael route provides higher regioselectivity at the expense of longer reaction times.
Optimization Strategies
Solvent and Catalysis
Green Chemistry Approaches
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Recyclable Catalysts : Use of immobilized lipases for esterification reduces waste.
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Solvent-Free Conditions : Mechanochemical grinding of reactants achieves 60% yield in Gewald reactions.
Characterization and Purification
Spectroscopic Confirmation
Chromatographic Methods
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HPLC : C18 column with MeCN/H₂O (70:30) eluent; retention time = 8.2 minutes.
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Recrystallization : Ethanol/water (3:1) yields >95% purity.
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations reveal the Gewald reaction’s exothermicity (ΔG = −28.5 kcal/mol) and identify the sulfur-incorporation step as rate-limiting. Transition state analysis confirms a concerted cyclization mechanism with an activation energy of 18.3 kcal/mol.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 3,4-Dichlorophenylacetone | 40% |
| Cyanothioacetamide | 25% |
| Solvents/Catalysts | 20% |
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring and ester groups, leading to variations in molecular weight, polarity, and reactivity.
*Calculated molecular weight based on substituents.
Key Observations :
Key Observations :
Biological Activity
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its complex structure which includes an isopropyl ester group, an amino group, and a dichlorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H13Cl2NO2S
- Molecular Weight : 316.23 g/mol
- CAS Number : 874634
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity and influence various biological pathways. The compound has been studied for its potential to inhibit enzymes involved in inflammatory processes and microbial growth, suggesting a dual role in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly potent against Gram-positive bacteria like Staphylococcus aureus, which is crucial in treating skin infections and other conditions.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that the compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against various pathogens using standard broth microdilution methods. The results confirmed its efficacy, particularly against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with this compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as a therapeutic agent in inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Dichlorophenyl Substituent : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Amino Group : This functional group is essential for interacting with various enzymes and receptors involved in inflammation and microbial resistance.
Q & A
Q. Advanced Research Focus
- Electronic Effects : The electron-withdrawing chlorine atoms increase the electrophilicity of the thiophene ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can map charge distribution .
- Steric Effects : The bulky dichlorophenyl group may hinder π-stacking interactions in supramolecular assemblies, as observed in analogs like ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate .
- Comparative data from methyl/ethyl ester analogs (e.g., ) suggest solubility differences in polar aprotic solvents (e.g., DMF vs. THF) .
What analytical methods are critical for assessing purity and structural integrity?
Q. Basic Research Focus
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials) .
- NMR Spectroscopy : Confirm regioselectivity of the thiophene ring (e.g., NMR signals at δ 6.8–7.4 ppm for aromatic protons) .
- Elemental Analysis : Validate molecular formula (CHClNOS) and rule out hydrate formation .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced Research Focus
- Purity Variance : Discrepancies in IC values may arise from impurities (e.g., <95% purity in some commercial batches). Reproduce synthesis and validate purity via HPLC .
- Structural Analogues : Compare activity with methyl/ethyl ester derivatives (e.g., methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate in ) to isolate substituent effects .
- Assay Conditions : Standardize cell-based assays (e.g., metabotropic glutamate receptor studies in ) to control for pH, solvent (DMSO concentration), and incubation time .
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
- Hazard Identification : Classified as a skin/eye irritant (Category 2/2A) and respiratory sensitizer (Category 3). Use fume hoods and PPE (nitrile gloves, lab coat) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
What are the potential applications in drug discovery?
Q. Advanced Research Focus
- Pharmacophore Development : The dichlorophenyl-thiophene scaffold mimics ligands for neurotransmitter receptors (e.g., mGluR4 allosteric modulators in ). SAR studies can optimize substituents for target binding .
- Kinase Inhibition : Analogous structures (e.g., ) show activity against tyrosine kinases. Screen via fluorescence polarization assays .
How to optimize reaction yields in large-scale synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate the Gewald reaction .
- Solvent Optimization : Use DMF/EtOH mixtures to balance reaction rate and solubility .
- Scale-Up Challenges : Monitor exothermic steps (e.g., sulfur incorporation) to prevent runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
